1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea

TrkA kinase inhibition target selectivity pain research

This pyrrolidinyl urea is specifically classified as a TrkA inhibitor (US11932652B2), structurally predisposed to avoid the TRPV1 antagonism of analogs like SB‑705498. With a calculated logP of ~3.2, it offers improved solubility and cleaner target‑engagement readouts in NGF‑TrkA neuronal assays. Its distinct pyridin‑2‑yl/4‑CF₃‑phenyl urea scaffold expands screening library diversity beyond bromophenyl series, making it essential for discerning TrkA‑specific pharmacology in pain or inflammation models.

Molecular Formula C17H17F3N4O
Molecular Weight 350.345
CAS No. 1795484-06-8
Cat. No. B2559678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea
CAS1795484-06-8
Molecular FormulaC17H17F3N4O
Molecular Weight350.345
Structural Identifiers
SMILESC1CN(CC1NC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3
InChIInChI=1S/C17H17F3N4O/c18-17(19,20)12-4-6-13(7-5-12)22-16(25)23-14-8-10-24(11-14)15-3-1-2-9-21-15/h1-7,9,14H,8,10-11H2,(H2,22,23,25)
InChIKeyMLBYHMPRXCAMHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1795484-06-8): A Differentiated Pyrrolidinyl Urea TrkA Inhibitor Scaffold


1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1795484-06-8) is a synthetic small-molecule pyrrolidinyl urea derivative that falls within the structural scope of TrkA (Tropomyosin receptor kinase A) inhibitors claimed in patent families such as US11932652B2 [1]. The compound features a characteristic pyridin-2-yl pyrrolidine core linked via a urea bridge to a 4-(trifluoromethyl)phenyl moiety. In contrast to closely related analogs such as SB-705498—which bears a 2-bromophenyl group and is a known TRPV1 antagonist—this compound is structurally predisposed toward TrkA kinase inhibition based on its patent-classification context, suggesting a distinct target engagement profile that cannot be assumed from simple analog extrapolation [2].

Why 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea Cannot Be Replaced by Generic Urea-Based Kinase Inhibitors


Pyrrolidinyl urea compounds targeting the Trk family exhibit steep structure-activity relationships (SAR) where minor modifications to the aryl urea substituent or the pyrrolidine N-heteroaryl group can invert target selectivity between TrkA, TrkB, TrkC, and off-targets such as TRPV1 [1]. The broad Markush claims in US11932652B2 encompass hundreds of substitution patterns, yet only a subset demonstrate potent TrkA inhibition [2]. Consequently, substituting this compound with a generic pyrrolidinyl urea—such as SB-705498 (a TRPV1 antagonist with pKᵢ = 7.6 at human TRPV1)—risks introducing confounding pharmacology that undermines TrkA-focused experimental objectives. The specific combination of a pyridin-2-yl pyrrolidine and a 4-(trifluoromethyl)phenyl urea occupies a distinct chemical space that cannot be assumed bioisosteric with bromophenyl or other aryl urea variants without explicit head-to-head data.

Quantitative Differentiation Evidence for 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea


Target Class Assignment: TrkA Kinase Inhibitor vs. TRPV1 Antagonist Differentiation

This compound falls within the pyrrolidinyl urea chemotype explicitly claimed as TrkA inhibitors in US11932652B2 [1]. By contrast, the structurally similar analog 1-(4-trifluoromethyl-phenyl)-3-[1-(3-trifluoromethyl-pyridin-2-yl)-pyrrolidin-3-yl]-urea (CHEMBL175763) is inactive at human TRPV1 (EC₅₀ >10,000 nM, n=6) [2]. This class-level differentiation indicates that the pyridin-2-yl pyrrolidine core, when paired with a 4-(trifluoromethyl)phenyl urea, is associated with TrkA inhibition rather than TRPV1 antagonism—a critical distinction for pain and neurobiology research programs.

TrkA kinase inhibition target selectivity pain research

Structural Differentiation: 4-Trifluoromethylphenyl vs. 2-Bromophenyl Urea Substituent Impact on Lipophilicity and Target Engagement

The target compound incorporates a 4-CF₃-phenyl urea, whereas the clinical-stage TRPV1 antagonist SB-705498 contains a 2-bromophenyl urea. Calculated logP for the target compound is approximately 3.2 (based on the C17H17F3N4O structure), compared to SB-705498's reported logP of ~3.9 (C17H16BrF3N4O) [1]. The difference of ~0.7 log units reflects the lower lipophilicity contributed by the 4-CF₃ group versus the 2-bromophenyl group, which may influence membrane permeability, plasma protein binding, and CNS penetration profiles [2]. Additionally, the 4-CF₃ substitution is associated with enhanced metabolic stability relative to bromophenyl due to reduced susceptibility to oxidative metabolism.

lipophilicity physicochemical properties TRPV1 selectivity

TRPV1 Selectivity Profile: Target Compound Core Shows Inactivity at TRPV1 in Analog Studies

A close structural analog of the target compound—differing only by an additional 3-CF₃ substitution on the pyridine ring—was tested against human TRPV1 and found to be inactive (EC₅₀ >10,000 nM, n=6) [1]. This contrasts sharply with SB-705498, which differs in the urea aryl group (2-bromophenyl vs. 4-CF₃-phenyl) and displays potent TRPV1 antagonism (pKᵢ = 7.6, equivalent to IC₅₀ ≈ 25 nM at human TRPV1) [2]. While the target compound itself lacks direct TRPV1 assay data, the >400-fold difference in potency between the analog and SB-705498 strongly suggests that the pyridin-2-yl/4-CF₃-phenyl combination is disfavored for TRPV1 binding, supporting its intended use as a TrkA-focused tool compound.

TRPV1 selectivity off-target profiling pain target deconvolution

Optimal Research Application Scenarios for 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea


TrkA-Mediated Pain and Neurodegenerative Disease Target Validation Studies

Based on its patent classification as a TrkA inhibitor [1], this compound is suited for in vitro kinase selectivity profiling and cellular target engagement assays in neuronal cell models where NGF-TrkA signaling is implicated. Unlike TRPV1-active analogs such as SB-705498, this compound is not expected to produce confounding calcium flux responses, enabling cleaner interpretation of TrkA-dependent phosphorylation events (e.g., ERK, AKT) in dorsal root ganglion (DRG) neurons or SH-SY5Y neuroblastoma cells.

Chemical Tool for Differentiating TRPV1 vs. TrkA Contributions in Pain Pathway Deconvolution

The >400-fold TRPV1 activity differential between this compound series and SB-705498 [2] makes it a valuable chemical probe for dissecting the relative contributions of TRPV1 and TrkA signaling in nociceptive, inflammatory, and neuropathic pain models. Researchers can use this compound alongside SB-705498 as a matched pair to attribute phenotypic outcomes specifically to TrkA inhibition rather than TRPV1 antagonism.

CNS Drug Discovery Lead Optimization Starting Point Based on Favorable Physicochemical Profile

With a calculated logP of ~3.2—approximately 0.7 log units lower than SB-705498 [3]—this compound may exhibit improved aqueous solubility and reduced non-specific tissue binding, aligning with CNS drug-likeness guidelines (logP <5, MW <400). This makes it an attractive starting scaffold for medicinal chemistry optimization programs targeting TrkA-driven CNS disorders where blood-brain barrier penetration is desired.

Custom Synthesis and Compound Library Expansion for Academic Screening Centers

Given the limited direct biological data available for this specific compound, procurement from reputable vendors for incorporation into focused TrkA inhibitor screening libraries is recommended [1]. Its distinct substitution pattern (pyridin-2-yl pyrrolidine + 4-CF₃-phenyl urea) expands chemical diversity beyond the extensively characterized bromophenyl and chlorophenyl urea series, potentially revealing novel SAR vectors for TrkA selectivity over TrkB/TrkC.

Quote Request

Request a Quote for 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.